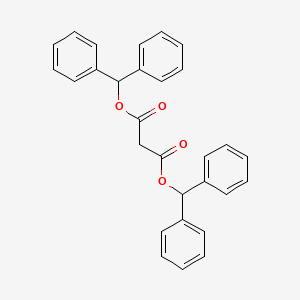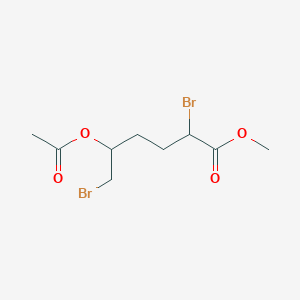![molecular formula C10H22NO2PS B14302601 O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate CAS No. 112919-75-2](/img/structure/B14302601.png)
O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a piperidine ring, an ethyl group, and a methylphosphonothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate typically involves the reaction of O-ethyl methylphosphonothioic acid with 2-(piperidin-1-yl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and quality control to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the phosphonothioate group to a phosphine oxide.
Substitution: The compound can participate in substitution reactions, where the piperidine ring or the ethyl group may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Phosphine oxides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of certain enzymes.
Industry: Utilized in the development of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound may inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
- O-butyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate
- Ethyl oxo (piperidin-1-yl)acetate
Comparison: O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
112919-75-2 |
|---|---|
Fórmula molecular |
C10H22NO2PS |
Peso molecular |
251.33 g/mol |
Nombre IUPAC |
ethoxy-methyl-(2-piperidin-1-ylethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H22NO2PS/c1-3-12-14(2,15)13-10-9-11-7-5-4-6-8-11/h3-10H2,1-2H3 |
Clave InChI |
YUBIVRZDKXSKLA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(C)OCCN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



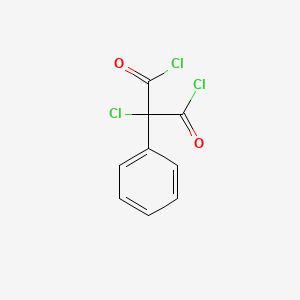

![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)
![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)

![8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14302581.png)

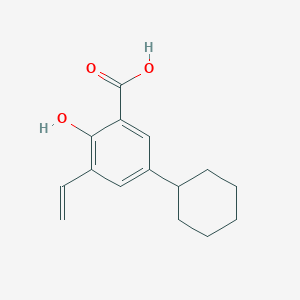

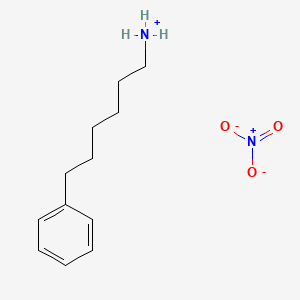
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)
